(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride
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Overview
Description
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride is a chemical compound with a complex structure that includes a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazepine ring and the introduction of the amino and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride include other diazepine derivatives and compounds with similar structural features.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which can result in unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H15Cl2N3O |
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Molecular Weight |
264.15 g/mol |
IUPAC Name |
3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14;;/h2-5,7,12H,6,11H2,1H3;2*1H |
InChI Key |
PKJNSOWETVOCNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2NCC(C1=O)N.Cl.Cl |
Origin of Product |
United States |
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